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Introduction
Fiber photometry is a powerful in vivo imaging technique used to monitor the real-time activity

of specific neuronal populations in freely moving animals.[1][2][3][4] By expressing genetically

encoded fluorescent sensors, researchers can optically record dynamic changes in intracellular

calcium or, of particular interest here, extracellular neurotransmitter concentrations.[2]

This document provides a detailed protocol for implementing fiber photometry to measure

dopamine (DA) dynamics within the Extended Amygdala (Eda), a brain macrostructure critical

for processing reward, fear, motivation, and stress. The Eda, which includes the Bed Nucleus

of the Stria Terminalis (BNST) and the Central Nucleus of the Amygdala (CeA), receives

significant dopaminergic projections and is a key target for understanding the neural circuits

underlying addiction and mood disorders. We will focus on the use of GPCR-activation-based

(GRAB) sensors, such as GRAB-DA2h, which offer high sensitivity and temporal resolution for

detecting dopamine release.

Experimental Design and Considerations
Genetically Encoded DA Sensors
The development of genetically encoded sensors like dLight and the GRAB-DA family has

revolutionized the study of dopamine. These sensors are based on G-protein coupled receptors

(GPCRs) fused with a circularly permuted fluorescent protein. Upon binding to extracellular
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dopamine, the sensor undergoes a conformational change, leading to a significant increase in

fluorescence intensity.

Sensor Selection:

GRAB-DA2m/h (Green): Offers a very large fluorescence change (ΔF/F₀) and high signal-to-

noise ratio, making it suitable for detecting subtle DA transients.

rGRAB-DA (Red): A red-shifted version that allows for dual-color imaging in combination with

green sensors (e.g., GCaMP for calcium imaging) or optogenetic actuators (e.g., ChR2).

Viral Strategy
To express the DA sensor in the target region, an adeno-associated virus (AAV) is typically

used.

Promoter: A pan-neuronal promoter like hSyn (human synapsin) is commonly used to drive

sensor expression in all neurons within the injection site.

Serotype: AAV serotypes like AAV5 or AAV9 are effective for infecting neurons.

Titer: A high viral titer (e.g., >1x10¹³ vg/mL) is recommended to ensure robust sensor

expression.

Target Coordinates
Accurate stereotaxic coordinates are crucial. The following coordinates are for adult C57BL/6

mice and should be optimized for the specific age, weight, and strain. Coordinates are relative

to Bregma.

Brain Region
Antero-Posterior
(AP)

Medio-Lateral (ML) Dorso-Ventral (DV)

BNST +0.3 mm ±0.9 mm -4.35 mm

CeA -1.2 mm ±2.9 mm -4.7 mm
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(Note: These coordinates are examples and must be confirmed with a reliable mouse brain

atlas.)

Experimental Workflow and Protocols
The overall experimental process involves surgery, recovery, behavioral training, and data

acquisition/analysis.
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Caption: Overall experimental workflow for fiber photometry.
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Protocol 1: Stereotaxic Surgery and Implantation
This protocol details the procedure for injecting the AAV sensor and implanting the optic fiber

cannula.

Materials:

Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)

Stereotaxic frame

Microinjection pump and syringe (e.g., Hamilton Neuros syringe)

Dental drill

Optic fiber cannulae (e.g., 200-400 µm core, 0.37-0.57 NA)

Dental cement (e.g., C&B-Metabond)

Surgical tools (scalpel, forceps, etc.)

AAV expressing GRAB-DA sensor

Procedure:

Anesthesia: Anesthetize the mouse and securely mount it in the stereotaxic frame. Ensure

the skull is level between bregma and lambda.

Craniotomy: Expose the skull by making a midline incision. Clean the skull surface and

identify bregma. Use the target coordinates to mark the injection site. Create a small burr

hole (~1 mm) over the target location using a dental drill.

Virus Injection: Slowly lower the injection needle to the target DV coordinate. Infuse ~300 nL

of the AAV at a rate of 100 nL/min. After infusion, leave the needle in place for 5-10 minutes

to allow for diffusion before slowly retracting it.

Optic Fiber Implantation: Lower the optic fiber cannula to the same coordinates, typically

ending ~0.1 mm dorsal to the injection site.
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Cementing: Secure the cannula to the skull using a layer of dental cement. Build up a

headcap around the ferrule for protection and stability.

Post-Operative Care: Administer analgesics and allow the animal to recover in a clean, warm

cage. Allow 3-4 weeks for surgical recovery and optimal sensor expression before starting

experiments.

Data Acquisition and Analysis
Fiber Photometry Setup
A typical fiber photometry system consists of light sources, filters, a dichroic mirror, a

photodetector, and a data acquisition module. The setup is designed to deliver excitation light

to the brain and collect the emitted fluorescence.

Light Source & Control Optical Path

Detection & DAQ
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(Dichroic Mirror,
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Caption: Schematic of a typical fiber photometry setup.

Excitation Wavelengths:

~470 nm: Excites the GRAB-DA sensor to produce the dopamine-dependent signal.

~405-415 nm: Serves as an isosbestic control. At this wavelength, the sensor's

fluorescence is not dependent on dopamine binding. This channel is critical for correcting

motion artifacts and photobleaching.
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Protocol 2: Data Recording and Processing
Procedure:

Habituation: Before the first recording session, habituate the animals to being connected to

the patch cord for at least 15-30 minutes.

Connection: Carefully connect the patch cord to the animal's head-mounted ferrule. Ensure

the animal can move freely in the behavioral arena.

Recording: Start the data acquisition software, which will control the alternating illumination

of the 470 nm and 405 nm LEDs and record the corresponding fluorescence signals.

Simultaneously, record video of the animal's behavior.

Data Processing:

Motion Correction: The raw 470 nm and 405 nm signals will contain artifacts from the

animal's movement. A common correction method is to use a linear regression to fit the

405 nm (control) signal to the 470 nm (dopamine) signal. This fitted trace is then

subtracted from the raw dopamine signal to remove artifacts.

Calculating ΔF/F: The corrected signal is then normalized to represent the percent change

from baseline fluorescence (ΔF/F). This is typically calculated as: ΔF/F = (F - F₀) / F₀

Where F is the fluorescence at a given time point and F₀ is the baseline fluorescence

(often the median or mean of the entire signal).

Analysis: The final ΔF/F trace represents the real-time dopamine dynamics. This trace can

be aligned with timestamps from the behavioral video to correlate dopamine transients with

specific actions (e.g., reward consumption, social interaction, aversive stimulus

presentation).

Data Presentation
Quantitative data from fiber photometry experiments should be summarized to compare

dopamine dynamics across different conditions or behavioral events.

Principle of DA Sensor Activation
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The core principle relies on the conformational change of the GRAB sensor upon dopamine

binding, which unquenches the attached fluorescent protein.
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Caption: Principle of GRAB-DA sensor activation.

Example Quantitative Data
The table below presents hypothetical data showing how dopamine signals in the BNST might

change in response to different stimuli in a behavioral task. Key metrics include the peak ΔF/F,

the area under the curve (AUC) during the stimulus, and the frequency of transient events.
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Condition Stimulus
Peak ΔF/F (%)
(Mean ± SEM)

AUC (ΔF/F * s)
(Mean ± SEM)

Transient
Frequency
(Hz) (Mean ±
SEM)

Control Group Neutral Cue 1.5 ± 0.3 3.1 ± 0.8 0.2 ± 0.05

Reward Delivery 8.2 ± 1.1 25.6 ± 3.4 1.1 ± 0.21

Aversive

Stimulus
3.1 ± 0.6 7.9 ± 1.5 0.5 ± 0.10

Drug Treatment Neutral Cue 1.6 ± 0.4 3.3 ± 0.9 0.2 ± 0.06

Reward Delivery 4.5 ± 0.9 15.1 ± 2.8 0.6 ± 0.15

Aversive

Stimulus
5.9 ± 1.0 18.4 ± 3.1 0.9 ± 0.18

*Indicates a statistically significant difference compared to the Control Group for the same

stimulus.

Histological Verification
After the conclusion of experiments, it is mandatory to verify the location of the optic fiber

implant and the spread of viral expression.

Perfuse the animal and extract the brain.

Fix the brain (e.g., in 4% PFA) and prepare coronal sections.

Perform immunohistochemistry if needed (e.g., staining for TH to visualize dopamine

neurons).

Image the sections to confirm that the fiber track terminates above the area of robust sensor

expression within the intended Eda subregion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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